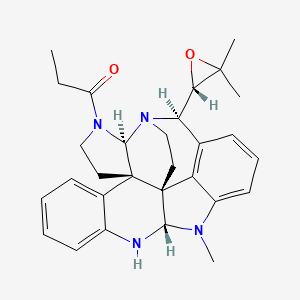
Communesin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Communesin G is a natural product found in Botrytis and Penicillium with data available.
Aplicaciones Científicas De Investigación
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of communesin G on various human cancer cell lines. In particular, it has been tested against KB (cervical carcinoma) and MCF-7 (breast cancer) cell lines. The results indicate moderate cytotoxicity, with IC50 values that suggest potential as a lead compound for further development. For instance, some derivatives of communesins have shown enhanced potency compared to the natural compounds, indicating that structural modifications can lead to improved biological activity .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | KB | 6.3 |
| This compound | MCF-7 | 9.0 |
| Docetaxel (control) | KB | 38 nM |
| Docetaxel (control) | MCF-7 | 10.3 nM |
Synthetic Approaches
The synthesis of this compound has been explored through various methodologies. Notably, biomimetic approaches have been employed to construct the complex heptacyclic structure efficiently. These synthetic strategies often involve convergent assembly techniques that allow for the incorporation of multiple functional groups while maintaining stereochemical integrity .
Total Synthesis Case Studies
- Biomimetic Synthesis : Research has demonstrated successful total syntheses of related communesins using a diazene-directed assembly strategy that facilitates the construction of the heptacyclic core in a limited number of steps .
- Comparative Analysis : A comparative study on the anticancer activities of all known communesin alkaloids highlighted communesin B as particularly potent, suggesting that structural analogs like this compound could be optimized for enhanced efficacy against specific cancer types .
Antimicrobial and Antiviral Activity
Despite the promising cytotoxic properties, communesins G and H were found to be inactive in antimicrobial and antiviral assays. This highlights an important aspect of drug development; not all compounds with anticancer activity will exhibit broad-spectrum antimicrobial effects .
Propiedades
Fórmula molecular |
C29H34N4O2 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
1-[(2R,6S,14S,22S,25R)-25-[(2S)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]propan-1-one |
InChI |
InChI=1S/C29H34N4O2/c1-5-21(34)32-15-13-28-18-10-6-7-11-19(18)30-25-29(28)14-16-33(26(28)32)23(24-27(2,3)35-24)17-9-8-12-20(22(17)29)31(25)4/h6-12,23-26,30H,5,13-16H2,1-4H3/t23-,24+,25+,26+,28-,29-/m1/s1 |
Clave InChI |
OMFQPKNORYZBSJ-HLYNDKHPSA-N |
SMILES isomérico |
CCC(=O)N1CC[C@@]23[C@@H]1N4CC[C@@]25[C@@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@@H]4[C@H]8C(O8)(C)C)C |
SMILES canónico |
CCC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C |
Sinónimos |
communesin G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















